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Abstract
Lrrk2/nuak1/tyk2-IN-1 has emerged as a potent inhibitor of Leucine-rich repeat kinase 2

(LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This

technical guide provides an in-depth overview of the target profile and selectivity of this

compound. It includes a compilation of all available quantitative data, detailed experimental

protocols for key assays, and visual representations of relevant signaling pathways and

experimental workflows to support researchers and drug development professionals in their

understanding and application of this inhibitor.

Target Profile and Selectivity
Lrrk2/nuak1/tyk2-IN-1, also identified as compound 226 in patent literature, demonstrates

potent inhibitory activity against its three primary targets: LRRK2 (both wild-type and the

common G2019S mutant), NUAK1, and TYK2. Publicly available data indicates that the IC50

values for all three kinases are below 10 nM. The inhibition of LRRK2 and NUAK1 was

determined using a TR-FRET LanthaScreen™ Eu kinase binding assay, while the TYK2

inhibition was measured via an HTRF® kinase assay.
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The following table summarizes the reported potency of Lrrk2/nuak1/tyk2-IN-1 against its

primary kinase targets.

Target Assay Type IC50 (nM)

LRRK2 (Wild-Type)
TR-FRET LanthaScreen™ Eu

Kinase Binding
< 10

LRRK2 (G2019S Mutant)
TR-FRET LanthaScreen™ Eu

Kinase Binding
< 10

NUAK1
TR-FRET LanthaScreen™ Eu

Kinase Binding
< 10

TYK2 HTRF® Kinase Assay < 10

Kinase Selectivity Profile
A comprehensive, broad-panel kinase selectivity screen for Lrrk2/nuak1/tyk2-IN-1 is not

publicly available at the time of this writing. The patent literature (WO 2022/104206 A1) for this

series of compounds focuses on the primary targets and does not include extensive kinome-

wide screening data for this specific molecule. The assessment of off-target activities is crucial

for the development of any kinase inhibitor as a therapeutic agent or a chemical probe.

Researchers using this compound should consider performing comprehensive selectivity

profiling to fully characterize its activity against a wider range of kinases.

Signaling Pathways
To understand the functional implications of inhibiting LRRK2, NUAK1, and TYK2, it is essential

to consider their roles in cellular signaling.

LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. LRRK2 is

a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various

cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. A key

downstream signaling event is the phosphorylation of a subset of Rab GTPases.
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LRRK2 signaling pathway and point of inhibition.

TYK2 Signaling Pathway (JAK/STAT)
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a

critical role in cytokine signaling, particularly for type I interferons, IL-12, and IL-23. Upon

cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT (Signal

Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to

regulate gene expression.
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TYK2-mediated JAK/STAT signaling pathway.

NUAK1 Signaling Pathway
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-

related family of kinases. It is involved in cellular processes such as cell adhesion, proliferation,

and survival. NUAK1 has been shown to be a component of the Hippo signaling pathway,

which controls organ size and cell proliferation.
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Simplified NUAK1 signaling pathway.

Experimental Protocols
The following sections provide detailed methodologies for the key in vitro kinase assays used

to characterize Lrrk2/nuak1/tyk2-IN-1.

LRRK2 and NUAK1 Inhibition: LanthaScreen™ Eu
Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of the inhibitor to the kinase of interest.

Experimental Workflow:
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Workflow for the LanthaScreen™ Kinase Binding Assay.

Materials:

Kinase: Recombinant LRRK2 or NUAK1

Antibody: Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor

Inhibitor: Lrrk2/nuak1/tyk2-IN-1

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

Plate: 384-well, low-volume microplate

Procedure:

Compound Preparation: Prepare a serial dilution of Lrrk2/nuak1/tyk2-IN-1 in the assay

buffer containing a final concentration of DMSO that is consistent across all wells.
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Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled

antibody in the assay buffer at 2X the final desired concentration.

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay

buffer at 2X the final desired concentration.

Assay Assembly:

Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.

Add 5 µL of the kinase/antibody mixture to each well.

Add 5 µL of the tracer solution to each well.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340

nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.

TYK2 Inhibition: HTRF® Kinase Assay
This homogeneous time-resolved fluorescence (HTRF®) assay measures the phosphorylation

of a substrate by the kinase.
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Workflow for the HTRF® Kinase Assay.

Materials:

Kinase: Recombinant TYK2
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Substrate: Biotinylated peptide substrate for TYK2

Inhibitor: Lrrk2/nuak1/tyk2-IN-1

ATP: Adenosine triphosphate

Detection Reagents:

Europium cryptate-labeled anti-phospho-substrate antibody

XL665-conjugated streptavidin

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT,

0.01% BSA)

Detection Buffer: HTRF® detection buffer containing EDTA to stop the reaction.

Plate: 384-well, low-volume microplate

Procedure:

Compound and Reagent Preparation:

Prepare a serial dilution of Lrrk2/nuak1/tyk2-IN-1 in the assay buffer.

Prepare solutions of TYK2 and the biotinylated substrate in the assay buffer.

Kinase Reaction:

To the wells of the microplate, add the TYK2 enzyme, the biotinylated substrate, and the

serially diluted inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).

Detection:

Stop the kinase reaction by adding the HTRF® detection buffer containing EDTA.
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Add the mixture of Europium cryptate-labeled anti-phospho-substrate antibody and

XL665-conjugated streptavidin.

Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on an HTRF® compatible plate reader, measuring the

emission at 665 nm and 620 nm following excitation at approximately 320 nm.

Data Analysis: Calculate the HTRF® ratio [(665 nm / 620 nm) * 10,000]. Plot the HTRF®

ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve

to determine the IC50 value.

Conclusion
Lrrk2/nuak1/tyk2-IN-1 is a potent, multi-targeted kinase inhibitor with low nanomolar activity

against LRRK2, NUAK1, and TYK2. While its high potency is well-documented, a

comprehensive understanding of its kinome-wide selectivity remains an area for further

investigation. The experimental protocols and pathway diagrams provided in this guide offer a

foundational resource for researchers utilizing this compound to probe the biology of these

important kinases and for those in the early stages of drug discovery. It is recommended that

users of this compound perform their own comprehensive characterization to ensure its

suitability for their specific applications.

To cite this document: BenchChem. [Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140512#lrrk2-nuak1-tyk2-in-1-target-profile-and-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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